Anthracene-1,4-diyl diacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24301-50-6 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(4-acetyloxyanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-7-8-18(22-12(2)20)16-10-14-6-4-3-5-13(14)9-15(16)17/h3-10H,1-2H3 |
InChI Key |
SARCGSJLIZFGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C2=CC3=CC=CC=C3C=C12)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Anthracene 1,4 Diyl Diacetate and Its Derivatives
Strategies for Anthracene (B1667546) Core Functionalization
Functionalization of the anthracene core is achieved through a sequence of reactions starting from readily available precursors. mdpi.comresearchgate.netnih.gov The primary methods involve the direct introduction of acetate (B1210297) groups or the synthesis of intermediate compounds through reduction and methylation, which can then be further modified. mdpi.comresearchgate.netnih.gov
The most direct route to forming anthracene-1,4-diyl diacetate involves the acylation of hydroxylated anthracene precursors. nih.gov This reaction specifically targets the hydroxyl groups on the anthracene ring, converting them into acetate esters.
The synthesis of 9,10-dioxo-9,10-dihydrothis compound (a key derivative and precursor) is accomplished through the acylation of 1,4-dihydroxyanthraquinone. mdpi.comresearchgate.netnih.gov This process can be performed using an excess of acetic acid anhydride (B1165640) in the presence of sodium acetate. nih.gov The reaction yields both the mono-acetylated product, 4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate, and the target diacetate compound. nih.gov
The efficiency of the acylation reaction is dependent on the reaction time. researchgate.netnih.gov Studies have shown that increasing the reaction duration can significantly improve the yield of the desired diacetate product. researchgate.netnih.gov For instance, extending the reaction time from 2 hours to 9 hours can increase the yield of 9,10-dioxo-9,10-dihydrothis compound from 60% to 90%. researchgate.netnih.gov
Table 1: Effect of Reaction Time on the Acylation of 1,4-Dihydroxyanthraquinone
| Reaction Time (hours) | Product(s) | Yield (%) |
|---|---|---|
| 2 | 4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate | 26 |
| 9,10-dioxo-9,10-dihydrothis compound | 60 | |
| 3 | 4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate | 15 |
| 9,10-dioxo-9,10-dihydrothis compound | 75 | |
| 9 | 9,10-dioxo-9,10-dihydrothis compound | 90 |
Data sourced from a study on the synthesis of aminoanthraquinone derivatives. researchgate.netnih.gov
The synthesis of various anthracene derivatives often begins with the modification of 1,4-dihydroxyanthraquinone using reducing or methylating agents. mdpi.comresearchgate.netnih.gov These initial steps produce key intermediates that serve as precursors for a range of functionalized anthraquinones. mdpi.comresearchgate.netnih.gov
The reduction of 1,4-dihydroxyanthraquinone using sodium borohydride (B1222165) (NaBH₄) can yield different products depending on the stoichiometry of the reducing agent. nih.gov Using a 1:1 equivalent of NaBH₄ produces a mixture of compounds, while increasing the amount to 3 equivalents leads to the formation of anthracene-1,4-dione in excellent yield (90%). researchgate.netnih.gov
Methylation of 1,4-dihydroxyanthraquinone with dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of potassium carbonate (K₂CO₃) is an effective method for producing methoxy (B1213986) derivatives. nih.gov This reaction, when carried out in acetone (B3395972) under reflux, can be optimized by adjusting the reaction time to favor the formation of the fully methylated product, 1,4-dimethoxyanthracene-9,10-dione. researchgate.netnih.gov
Table 2: Synthesis of Precursors from 1,4-Dihydroxyanthraquinone
| Reaction Type | Reagent(s) | Reaction Time | Product(s) | Yield (%) |
|---|---|---|---|---|
| Reduction | NaBH₄ (1 equiv.) | 30 min | 4-hydroxyanthracene-1,10-dione | 69 |
| anthracene-1,4-dione | 21 | |||
| Reduction | NaBH₄ (3 equiv.) | 30 min | anthracene-1,4-dione | 90 |
| Methylation | (CH₃)₂SO₄, K₂CO₃ | 3 h | 1-hydroxy-4-methoxyanthracene-9,10-dione | 5 |
| 1,4-dimethoxyanthracene-9,10-dione | 85 | |||
| Methylation | (CH₃)₂SO₄, K₂CO₃ | 4 h | 1,4-dimethoxyanthracene-9,10-dione | 96 |
Data sourced from a study on the synthesis of aminoanthraquinone derivatives. researchgate.netnih.gov
Introduction of Acetate Moieties via Acylation Reactions
Advanced Synthetic Routes to this compound Analogs
Advanced synthetic strategies enable the creation of a diverse library of this compound analogs, particularly those containing amino functionalities. These methods often employ nucleophilic substitution reactions on various anthraquinone (B42736) precursors. mdpi.comresearchgate.net
Aminoanthraquinone derivatives can be successfully synthesized by treating 1,4-dihydroxyanthraquinone and its derivatives, including 9,10-dioxo-9,10-dihydrothis compound, with an amine in the presence of a catalyst. mdpi.comresearchgate.net For example, reacting these precursors with butylamine (B146782) (BuNH₂) and iodobenzene (B50100) diacetate [PhI(OAc)₂] as a catalyst yields various amino-substituted anthraquinones. mdpi.comresearchgate.net
When 9,10-dioxo-9,10-dihydrothis compound is subjected to these amination conditions, it first undergoes reduction of the acetate groups to yield 1,4-dihydroxyanthraquinone as an intermediate. mdpi.comnih.gov This intermediate then reacts with the butylamine and catalyst to produce 2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione (B13134389) in high yield (83%). mdpi.comnih.gov
Similarly, treating the precursor 1,4-dimethoxyanthracene-9,10-dione with butylamine under these conditions can lead to a mixture of mono- and di-substituted aminoanthraquinones, such as 2-(butylamino)-4-methoxyanthracene-9,10-dione and 2,3-(dibutylamino)anthracene-9,10-dione. mdpi.com The selectivity and yield of these nucleophilic substitution reactions can be influenced by reaction temperature. mdpi.com
Comparative Analysis of Synthetic Pathways and Efficiency
A comparative look at the methodologies for synthesizing anthracene derivatives reveals a clear trend towards adopting metal-catalyzed pathways for their superior efficiency and selectivity over traditional methods. frontiersin.orgnih.gov
Traditional Methods: Classical routes such as the Friedel-Crafts reaction, the Elbs reaction, and Diels-Alder cycloadditions have long been used. nih.govbeilstein-journals.org However, these methods often necessitate harsh reaction conditions, such as high temperatures and strong acids, and can lead to a mixture of products with low selectivity, making purification challenging. frontiersin.orgnih.gov
Direct Acylation: For the specific synthesis of this compound from its 1,4-dihydroxy precursor, direct acylation using an agent like acetic anhydride is a highly efficient and straightforward transformation. smolecule.com Research has shown that acylation of 1,4-dihydroxyanthraquinone can produce the corresponding diacetate in yields as high as 90% after a few hours of reaction time. researchgate.net This method is advantageous for its simplicity and high yield when the precursor is readily available.
Metal-Catalyzed Methods: Transition metal-catalyzed reactions represent a more modern and versatile approach. researchgate.net They generally proceed under milder conditions and offer significantly higher selectivity for specific isomers. frontiersin.org Cross-coupling reactions like the Suzuki-Miyaura coupling, for instance, allow for the precise and efficient synthesis of sterically hindered anthracene derivatives, which would be difficult to achieve otherwise. nih.gov The efficiency of these catalytic systems is often high, with many reactions proceeding to completion with good to excellent yields. frontiersin.orgresearchgate.net
Table 2: Comparison of Synthetic Pathways for Anthracene Derivatives
| Synthetic Pathway | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Traditional Methods (e.g., Friedel-Crafts, Diels-Alder) | Harsh (e.g., strong acids, high temp.) | Well-established, uses simple reagents. | Low selectivity, harsh conditions, extended reaction times. frontiersin.orgnih.gov | frontiersin.orgnih.govbeilstein-journals.org |
| Direct Acylation | Mild (e.g., Acetic anhydride, reflux) | High efficiency (up to 90% yield), simple procedure. researchgate.net | Requires availability of the specific dihydroxyanthracene precursor. | researchgate.netsmolecule.com |
| Metal-Catalyzed Cross-Coupling | Mild to moderate | High efficiency and selectivity, functional group tolerance, structural versatility. frontiersin.orgnih.gov | Cost of catalysts and ligands, sensitivity to air/moisture in some cases. | frontiersin.orgnih.govresearchgate.net |
Challenges and Future Directions in this compound Synthesis
While the final acylation step to form this compound is efficient, significant challenges remain in the synthesis of the core anthracene structure and its specifically substituted derivatives. beilstein-journals.orgbeilstein-journals.org
A primary challenge is achieving specific substitution patterns on the anthracene rings. chemrxiv.org The synthesis of derivatives with substituents in the terminal 2-, 3-, 6-, and 7-positions, for example, is notoriously difficult compared to substitution at the more reactive 9- and 10-positions. chemrxiv.org Developing novel synthetic methods that provide access to these less common substitution patterns is an active area of research.
Chemical Reactivity and Transformation Mechanisms
Fundamental Reaction Pathways of Anthracene-1,4-diyl Diacetate
This compound, a derivative of the anthracene (B1667546) core, exhibits a range of chemical reactivities centered on its three key components: the acetate (B1210297) groups, the aromatic system, and the quinone-like central ring in its oxidized form, 9,10-dioxo-9,10-dihydrothis compound. Its transformations are largely governed by the interplay of these functional regions.
Acylation and Deacylation Processes
Acylation and deacylation are fundamental reversible processes for this compound and its corresponding diol, 1,4-dihydroxyanthraquinone (also known as quinizarin).
Acylation: The synthesis of 9,10-dioxo-9,10-dihydrothis compound is achieved through the acylation of 1,4-dihydroxyanthraquinone. This reaction typically involves treating the diol with an acylating agent. A common laboratory-scale synthesis involves reacting 1,4-dihydroxy-9,10-anthraquinone with acetic anhydride (B1165640) in the presence of a catalytic amount of pyridine (B92270). nih.gov Similarly, acylation of substituted 1,4-dihydroxyanthraquinones, such as 2-(butylamino)-1,4-dihydroxyanthraquinone, can be performed to yield the corresponding diacetate derivative in excellent yields. benthamopenarchives.comresearchgate.net
Deacylation: The reverse reaction, deacylation (or deprotection), readily occurs to regenerate the 1,4-dihydroxyanthraquinone. nih.gov This hydrolysis of the ester linkages can be catalyzed by acids or bases and is a crucial step in multi-step syntheses where the hydroxyl groups needed to be temporarily protected as acetates. For instance, during certain amination reactions, the acetate groups are believed to be removed to yield a 1,4-dihydroxyanthraquinone intermediate before subsequent reactions occur. mdpi.com
The table below summarizes typical conditions for these processes.
| Process | Reactant(s) | Reagents | Product(s) | Yield |
| Acylation | 1,4-dihydroxy-9,10-anthraquinone | Acetic anhydride, Pyridine | 9,10-dioxo-9,10-dihydrothis compound | N/A |
| Acylation | 2-(butylamino)-1,4-dihydroxyanthraquinone | Acetic anhydride, NaOAc | 2-(butylamino)-9,10-dioxo-9,10-dihydrothis compound | High |
| Deacylation | 9,10-dioxo-9,10-dihydrothis compound | Acid or Base catalyst | 1,4-dihydroxyanthraquinone | N/A |
Oxidation and Reduction Reactions of the Anthracene Core
The central aromatic core of anthracene derivatives is susceptible to both oxidation and reduction, with the 9 and 10 positions being particularly reactive. beilstein-journals.org
Oxidation: The anthracene nucleus can be oxidized to form the corresponding anthraquinone (B42736). slideshare.net This is a common reaction for polycyclic aromatic hydrocarbons. For instance, the oxidation of anthracene with agents like chromic acid or through photodynamic oxidation using hydroxyl radicals generated from a sensitizer (B1316253) yields anthraquinone as the primary product. nih.govnih.gov While the starting material in these examples is anthracene itself, the diacetate derivative is expected to undergo a similar transformation at the central ring, converting the anthracene core to an anthraquinone core (9,10-dioxo-9,10-dihydroanthracene).
A proposed mechanism for the oxidation of anthracene by hydroxyl radicals involves initial radical addition to the 9-position, followed by tautomerization and a second hydroxyl radical addition at the 10-position, which is then readily oxidized to the final anthraquinone product. nih.gov
Reduction: Conversely, the anthraquinone core of 9,10-dioxo-9,10-dihydrothis compound can be reduced. The reduction of anthraquinones is a common method to generate the corresponding anthracene or dihydroanthracene derivatives. beilstein-journals.org Reagents such as sodium borohydride (B1222165) (NaBH₄) or zinc dust with pyridine or sodium hydroxide (B78521) have been used for the reduction of various anthraquinone derivatives. beilstein-journals.org The reduction of 1,4-dihydroxyanthraquinone with sodium dithionite (B78146) (Na₂S₂O₄) is a key step in the synthesis of its leuco form, which is a more reactive intermediate for subsequent amination reactions. acs.org
Substitution Reactions of Acetate Groups
Direct nucleophilic substitution of the acetate groups on this compound is not the primary pathway observed. Instead, the acetate groups often function as protecting groups for the more reactive hydroxyl functionalities. Reactions that lead to substitution at the 1 and 4 positions typically proceed via an initial deacylation to form 1,4-dihydroxyanthraquinone, followed by reaction of the hydroxyl groups or the corresponding leuco form.
However, a notable transformation that results in the effective substitution of the acetate functionality is observed during amination reactions. When 9,10-dioxo-9,10-dihydrothis compound is treated with butylamine (B146782) in the presence of iodobenzene (B50100) diacetate, the product formed is 2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione (B13134389). mdpi.com The proposed mechanism suggests that the acetate groups are first hydrolyzed under the reaction conditions to yield the 1,4-dihydroxyanthraquinone intermediate, which then undergoes amination. mdpi.com This demonstrates that while the acetate itself is not directly substituted, its presence leads to derivative formation through a reaction cascade.
Advanced Organic Transformations Involving this compound
The reactivity of this compound and its deacylated precursor, 1,4-dihydroxyanthraquinone, allows for their use in more complex synthetic strategies to build elaborate molecular architectures.
Amination Reactions and Derivative Formation
The conversion of 1,4-dihydroxyanthraquinone (quinizarin), obtained from the deacylation of this compound, into 1,4-diaminoanthraquinone (B121737) derivatives is a synthetically important transformation. nih.gov These amino derivatives are valuable as dyes and functional materials. scirp.org
The synthesis of 1,4-diaminoanthraquinones is often achieved via the reaction of 1,4-dihydroxyanthraquinone or its reduced leuco form with amines. acs.orgchemicalbook.com The direct reaction of 1,4-dihydroxyanthraquinone with amines can lead to the replacement of one or both hydroxyl groups. wikipedia.org A more controlled and efficient method involves the initial reduction of 1,4-dihydroxyanthraquinone to its leuco form (leucoquinizarin), which is then reacted with a primary amine. acs.orggoogle.com This is followed by an oxidation step to restore the anthraquinone core. google.com This method allows for the synthesis of both symmetrical and unsymmetrical 1,4-diaminoanthraquinones. google.com
The table below outlines various amination reactions starting from precursors related to this compound.
| Starting Material Precursor | Amine Reagent | Key Reagents/Conditions | Product |
| 1,4-dihydroxyanthraquinone | Butylamine | Iodobenzene diacetate | 2-(butylamino)-1,4-dihydroxyanthraquinone |
| Leuco-1,4-dihydroxyanthraquinone | Primary alkylamines (e.g., n-propylamine) | Mild heating, followed by oxidation | Leuco-1-alkylamino-4-hydroxyanthraquinone |
| Leuco-1,4-dihydroxyanthraquinone | 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-amine | 1. Na₂S₂O₄, N₂, 80 °C; 2. O₂ | 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione |
| 1-amino-4-nitro-anthraquinone | Hydrazine hydrate | Dimethyl sulfoxide, Water, NaOH | 1,4-diaminoanthraquinone |
Cross-Metathesis Reactions Utilizing Diacetate Substrates
Olefin cross-metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, such as Grubbs catalysts. organic-chemistry.orgsigmaaldrich.com While there are no specific examples in the reviewed literature of this compound being directly used in cross-metathesis, the reaction is known to be tolerant of various functional groups, including esters and acetates.
Studies have demonstrated successful cross-metathesis reactions with other diacetate substrates, such as cis-2-butene-1,4-diyl diacetate. This compound has been reacted with oleochemicals like methyl oleate (B1233923) using ruthenium-based catalysts, achieving high conversion and selectivity. researchgate.netresearchgate.net Similarly, the cross-metathesis of allyl acetate with other olefins is a well-established transformation. researchgate.net The reactivity in these systems indicates that the acetate functionality is compatible with common metathesis catalysts.
Based on the established reactivity of other diacetate substrates, it is plausible that if this compound were functionalized with an olefinic group, it could participate in cross-metathesis reactions. The bulky anthracene core might introduce steric hindrance, potentially influencing reaction rates and stereoselectivity, an aspect that has been observed in reactions with other sterically demanding olefins. sigmaaldrich.comacs.org The success of such a reaction would depend on the specific catalyst used, the nature of the olefin partner, and the reaction conditions. acs.org
Stereoselectivity Control (e.g., Z-Stereoselective Synthesis)
Information not available in search results.
Mechanistic Aspects of Catalytic Metathesis
Information not available in search results.
Photochemical Reactivity: Photocycloaddition and Cleavage
Anthracene and its derivatives are well-known for their rich photochemical reactivity, primarily centered around [4π+4π] photocycloaddition reactions. Upon absorption of ultraviolet (UV) light, typically at wavelengths greater than 300 nm, anthracene molecules can be promoted to an excited singlet state. This excited molecule can then react with a ground-state molecule to form a dimer. This process is a cornerstone of anthracene photochemistry and is harnessed in the development of photoresponsive materials. The photodimerization is often reversible, with the dimer undergoing photocleavage back to the monomeric form upon irradiation with shorter wavelength UV light (<300 nm) or through thermal cleavage.
The efficiency of photodimerization and the stability of the resulting dimer are influenced by the substituents on the anthracene core. While the fundamental principles of anthracene photoreactivity are well-established, specific quantitative data on the photocycloaddition and cleavage of this compound are not detailed in the available literature.
Intermolecular and Intramolecular Photodimerization Mechanisms
The photodimerization of anthracene derivatives can occur through either an intermolecular or an intramolecular pathway.
Intermolecular Photodimerization: This process involves the reaction between two separate anthracene molecules. The generally accepted mechanism proceeds through the formation of an excimer (an excited-state dimer) as an intermediate. nih.gov An anthracene molecule in the ground state absorbs a photon, reaching an excited singlet state. This excited molecule can then associate with a ground-state molecule to form the excimer. The excimer can then either decay radiatively (fluorescence) or non-radiatively by forming a stable photodimer. Dimerization and fluorescence are therefore competing processes. nih.gov For many anthracene derivatives, the photodimerization occurs between the 9 and 10 positions of the two molecules.
Intramolecular Photodimerization: When two anthracene moieties are present within the same molecule and are spatially proximate, intramolecular photodimerization can occur. This process is governed by the length and flexibility of the linker connecting the two anthracene units. The reaction still proceeds through the formation of an excited state, leading to a [4π+4π] cycloaddition between the two tethered aromatic systems.
Exciplex Formation and Competing Photophysical Processes
In the presence of other molecules, particularly those with electron-donating or electron-accepting properties, an excited anthracene molecule can form an "exciplex" (excited state complex). This is a distinct process from excimer formation, which involves two identical molecules. The formation of an exciplex introduces additional deactivation pathways for the excited anthracene, which compete with photodimerization and fluorescence.
These competing photophysical processes include:
Fluorescence: The radiative decay from the excited singlet state back to the ground state.
Intersystem Crossing: The transition from the excited singlet state to a triplet state. The triplet state can also be involved in photosensitized reactions.
Internal Conversion: Non-radiative decay of the excited state.
Quenching: Deactivation of the excited state by another molecule (a quencher) through energy transfer or electron transfer.
The specific rates of these processes and the quantum yield of photodimerization are highly dependent on the molecular structure, solvent, and the presence of other chemical species.
Photodissociation and Thermal Cleavage Energetics
The photodimers of anthracene derivatives can often be cleaved back to their constituent monomers through the input of energy, either photochemically or thermally.
Photodissociation (Photocleavage): This process is typically induced by irradiation with UV light of a shorter wavelength than that used for dimerization. The absorption of a high-energy photon by the dimer can populate an excited state that leads to the fragmentation of the cyclobutane (B1203170) ring formed during dimerization, regenerating the two anthracene monomers. The quantum yield for this reverse reaction can be quite high.
Thermal Cleavage: The photodimer can also revert to the monomers upon heating. This is a thermally activated process that follows first-order kinetics. The stability of the dimer and the energy barrier for thermal cleavage are influenced by the substituents on the anthracene rings. Studies on various anthracene dimers have shown a range of activation energies for this process, reflecting the varying stability of the photodimers. For instance, kinetic studies on the thermal dissociation of dimers of 9-substituted anthracenes have been performed, though specific energetic data for the dimer of this compound is not available.
| Process | Description | Influencing Factors |
| Photodimerization | Two anthracene molecules form a dimer upon UV irradiation (>300 nm). | Substituents, solvent, concentration. |
| Photodissociation | The dimer cleaves back to monomers upon UV irradiation (<300 nm). | Wavelength of light. |
| Thermal Cleavage | The dimer cleaves back to monomers upon heating. | Temperature, substituent effects on dimer stability. |
| Exciplex Formation | An excited anthracene forms a complex with a different molecule. | Presence of electron donors/acceptors. |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Spectroscopic Characterization Techniques
NMR spectroscopy is an indispensable tool for confirming the covalent framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the acetate (B1210297) groups. The protons on the unsubstituted benzene (B151609) ring (positions 5, 6, 7, and 8) would likely appear as two multiplets in the aromatic region (approx. 7.7-8.3 ppm). The two protons on the substituted ring (positions 2 and 3) would appear as an AX or AB system of doublets. The six equivalent protons of the two methyl groups in the acetate functions are predicted to be the most upfield signal, appearing as a sharp singlet around 2.4-2.5 ppm.
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbons of the quinone and acetate groups, the aromatic carbons, and the methyl carbons. The quinone carbonyl carbons (C9, C10) are expected in the highly deshielded region of the spectrum (approx. 180-185 ppm). The ester carbonyl carbons should appear around 169-170 ppm. Multiple signals for the sp² hybridized aromatic carbons would be observed between approximately 120 and 150 ppm. The methyl carbons of the acetate groups would produce a single, intense signal in the upfield region (approx. 20-22 ppm).
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning each proton to its corresponding carbon and for confirming the connectivity across the entire molecule, including the placement of the acetate groups.
Table 1: Predicted NMR Spectral Data for Anthracene-1,4-diyl diacetate
| Spectrum | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | ~ 8.1 - 8.3 | Aromatic Protons (H5, H8) |
| ~ 7.7 - 7.9 | Aromatic Protons (H6, H7) | |
| ~ 7.4 - 7.6 | Aromatic Protons (H2, H3) | |
| ~ 2.4 - 2.5 | Acetate Methyl Protons (6H, singlet) | |
| ¹³C NMR | ~ 180 - 185 | Quinone Carbonyls (C9, C10) |
| ~ 169 - 170 | Acetate Carbonyls | |
| ~ 120 - 150 | Aromatic Carbons | |
| ~ 20 - 22 | Acetate Methyl Carbons |
Infrared (IR) Spectroscopy: The IR spectrum would prominently display characteristic absorption bands confirming the presence of its key functional groups. Strong, sharp peaks are expected for the carbonyl stretching vibrations. The non-conjugated ketone C=O groups of the central anthraquinone (B42736) ring would likely absorb around 1670-1680 cm⁻¹. The ester C=O stretch from the acetate groups would appear at a higher frequency, typically in the range of 1760-1770 cm⁻¹. Additional significant bands would include C-O stretching for the ester linkage and various C=C and C-H absorptions for the aromatic system.
Mass Spectrometry (MS, HRMS): High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition and exact molecular weight. For the molecular formula C₁₈H₁₂O₆, the calculated molecular weight is 324.28 g/mol nih.gov. The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 324. A characteristic fragmentation pattern would likely involve the sequential loss of ketene (CH₂=C=O, 42 Da) from the acetate groups, leading to prominent fragment ions.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Feature | Interpretation |
|---|---|---|
| IR | ~1765 cm⁻¹ | C=O stretch (ester) |
| ~1675 cm⁻¹ | C=O stretch (quinone) | |
| ~1200 cm⁻¹ | C-O stretch (ester) | |
| HRMS | m/z ≈ 324.0634 | Molecular Ion [M]⁺ (C₁₈H₁₂O₆) |
| MS/MS | m/z 282, 240 | Fragments from loss of ketene (CH₂=C=O) |
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction studies have provided a definitive view of the solid-state structure of 9,10-Dioxo-9,10-dihydrothis compound nih.goviucr.orgresearchgate.net. These studies offer precise details on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice iucr.org.
Table 3: Crystal Data and Structure Refinement for this compound nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C₁₈H₁₂O₆ |
| Formula weight | 324.28 |
| Temperature | 296 K |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 8.208 (7) |
| b (Å) | 9.730 (8) |
| c (Å) | 9.902 (8) |
| α (°) | 73.257 (16) |
| β (°) | 79.986 (14) |
| γ (°) | 80.770 (14) |
| Volume (ų) | 740.7 (10) |
| Z | 2 |
The crystallographic data show that the fused three-ring anthraquinone system is nearly planar nih.goviucr.orgresearchgate.net. The maximum deviation from the mean plane of the ring system is reported to be a mere 0.161 (3) Å nih.goviucr.orgresearchgate.net. This high degree of planarity is characteristic of the extended π-conjugated systems found in polycyclic aromatic quinones.
The arrangement of molecules in the crystal gives rise to a three-dimensional supramolecular architecture nih.goviucr.org. This architecture is stabilized by a combination of non-covalent interactions iucr.org.
π–π Stacking: A significant interaction is the π–π stacking that occurs between the parallel benzene rings of adjacent molecules nih.goviucr.org. The centroid-to-centroid distance between these stacked rings is 3.883 (4) Å, indicating a moderate stacking interaction that contributes significantly to the cohesion of the crystal structure nih.goviucr.org.
C—H⋯O Hydrogen Bonding: In addition to stacking, the crystal packing is reinforced by weak intermolecular C—H⋯O hydrogen bonds nih.goviucr.org. These interactions, though weaker than conventional hydrogen bonds, play a crucial role in directing the assembly of the molecules into a stable, ordered, three-dimensional network iucr.org.
Surface-Enhanced Spectroscopy for Molecular Orientation Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that could provide significant insights into the molecular orientation of this compound when adsorbed onto a metal surface. This technique offers a substantial enhancement of the Raman signal, which can be up to 10¹⁰ to 10¹¹ times greater than conventional Raman spectroscopy, enabling the detection of even single molecules.
For this compound, a SERS study would involve adsorbing the molecule onto a roughened metallic surface, typically silver or gold nanoparticles. The orientation of the molecule on the surface can be inferred from the relative enhancement of different vibrational modes. The "surface selection rules" of SERS dictate that vibrational modes with a component of polarizability perpendicular to the surface will be most strongly enhanced.
Expected Research Findings:
In a hypothetical SERS experiment, if the anthracene (B1667546) ring of this compound were to lie flat on the metallic surface, the out-of-plane bending modes of the aromatic C-H bonds and the ring deformation modes would be expected to show significant enhancement. Conversely, if the molecule were to orient itself perpendicular to the surface, with the acetate groups interacting with the metal, the vibrational modes associated with the acetyl groups (C=O and C-O stretching) would likely exhibit the most pronounced enhancement.
By analyzing the enhancement patterns of the characteristic Raman bands, researchers could deduce the precise orientation and binding mechanism of this compound on the substrate. This information is crucial for understanding its interfacial properties and potential applications in areas such as molecular electronics and sensor technology.
Hypothetical SERS Data for this compound:
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Enhancement (Perpendicular Orientation) | Expected Enhancement (Parallel Orientation) |
| ~1760 | C=O stretch (acetate) | Strong | Weak |
| ~1370 | CH₃ deformation (acetate) | Moderate | Weak |
| ~1200 | C-O stretch (acetate) | Strong | Weak |
| ~1400, ~1580 | Anthracene ring C=C stretching | Weak | Strong |
| ~750 | Anthracene C-H out-of-plane bending | Weak | Strong |
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy is an indispensable tool for investigating the dynamics of electronically excited states in fluorescent molecules like anthracene derivatives. This technique would allow for the determination of the fluorescence lifetime and the elucidation of various de-excitation pathways of this compound.
The study of excited state dynamics is fundamental to understanding the photophysical properties of a compound, which are critical for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysis.
Detailed Research Findings:
A time-resolved fluorescence study of this compound would involve exciting the molecule with a short pulse of light and monitoring the subsequent fluorescence decay over time. The fluorescence lifetime (τ) is a key parameter that reflects the average time the molecule spends in the excited state before returning to the ground state.
For anthracene derivatives, the fluorescence lifetime is sensitive to the nature and position of substituents. The introduction of the two acetate groups at the 1 and 4 positions of the anthracene core is expected to influence the excited state dynamics. These groups can affect the energy levels of the singlet and triplet excited states and potentially introduce new non-radiative decay pathways.
Researchers would also investigate how the solvent polarity and viscosity affect the fluorescence lifetime. Such studies can reveal information about specific solute-solvent interactions and the potential for excited-state conformational changes. By comparing the fluorescence quantum yield and the lifetime, the rate constants for radiative (kᵣ) and non-radiative (kₙᵣ) decay can be determined, providing a complete picture of the excited state deactivation processes.
Hypothetical Fluorescence Decay Data for this compound in Different Solvents:
| Solvent | Dielectric Constant | Fluorescence Lifetime (τ) (ns) | Radiative Rate Constant (kᵣ) (s⁻¹) | Non-radiative Rate Constant (kₙᵣ) (s⁻¹) |
| Cyclohexane | 2.02 | 5.2 | 1.0 x 10⁸ | 0.9 x 10⁸ |
| Dichloromethane | 8.93 | 4.8 | 1.1 x 10⁸ | 1.0 x 10⁸ |
| Acetonitrile | 37.5 | 4.5 | 1.2 x 10⁸ | 1.2 x 10⁸ |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For Anthracene-1,4-diyl diacetate, DFT can be employed to investigate a wide range of properties, from its intrinsic stability to its behavior in chemical reactions.
Calculation of Thermodynamic and Kinetic Descriptors
DFT calculations are instrumental in determining key thermodynamic and kinetic descriptors for this compound. Thermodynamic parameters such as the enthalpy of formation, Gibbs free energy, and entropy can be calculated, providing a measure of the molecule's stability. These calculations are crucial for understanding the feasibility and spontaneity of reactions involving this compound.
Kinetic descriptors, including activation energies and reaction rate constants, can also be computed. For instance, in a potential hydrolysis reaction of the acetate (B1210297) groups, DFT can be used to model the reaction pathway and calculate the energy barrier that must be overcome. This information is vital for predicting the reaction rate and understanding the conditions under which such a reaction would occur.
| Descriptor | Description | Relevance to this compound |
| Enthalpy of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Provides insight into the intrinsic stability of the molecule. |
| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of reactions involving the compound. |
| Activation Energy (Ea) | The minimum amount of energy that must be provided for a chemical reaction to occur. | Key parameter for predicting the rate of reactions, such as hydrolysis or substitution. |
Elucidation of Reaction Mechanisms and Transition States
A significant strength of DFT lies in its ability to elucidate complex reaction mechanisms at the atomic level. For reactions involving this compound, such as electrophilic aromatic substitution or Diels-Alder reactions, DFT can be used to map out the entire reaction coordinate. This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.
The transition state is a high-energy, transient species that represents the energy maximum along the reaction pathway. By locating and analyzing the geometry and electronic structure of the transition state, chemists can gain a deep understanding of how bonds are broken and formed during a reaction. For example, DFT could be used to model the transition state of a Diels-Alder reaction between this compound and a dienophile, revealing the concerted or stepwise nature of the cycloaddition. nih.gov
Stereoselectivity Prediction and Rational Catalyst Design
In reactions where multiple stereoisomers can be formed, DFT can be a powerful tool for predicting the stereoselectivity. By calculating the energies of the different transition states leading to the various stereoisomeric products, it is possible to predict which product will be favored. The stereoisomer formed via the lowest energy transition state is expected to be the major product. This predictive capability is invaluable in synthetic chemistry for designing reactions that yield a specific desired stereoisomer. nih.govarxiv.orgrsc.org
Furthermore, DFT plays a crucial role in the rational design of catalysts for reactions involving this compound. By modeling the interaction of the substrate with a potential catalyst, it is possible to understand the catalytic cycle at a molecular level. This understanding can then be used to modify the catalyst structure to improve its activity, selectivity, or stability. For instance, if a Lewis acid is used to catalyze a reaction, DFT can be used to screen different Lewis acids and predict which one will be most effective. sciopen.com
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for studying static molecular structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotatable acetate groups, MD simulations can be used to explore its conformational landscape.
By simulating the motion of the atoms over a period of time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. For example, the orientation of the acetate groups could affect how the molecule packs in a crystal or how it interacts with a biological target. MD simulations can provide a detailed picture of these conformational dynamics. acs.org
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties
Quantum chemical calculations, including both DFT and higher-level ab initio methods, are essential for understanding the electronic structure and photophysical properties of this compound. These calculations can provide detailed information about the molecule's molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies and spatial distributions of these frontier orbitals are critical for predicting the molecule's electronic and optical properties. For instance, the HOMO-LUMO energy gap is related to the wavelength of light the molecule absorbs. By calculating the electronic transitions between different orbitals, it is possible to predict the UV-Vis absorption spectrum of the compound. researchgate.netresearchgate.net
Furthermore, these calculations can shed light on the molecule's photophysical properties, such as its fluorescence and phosphorescence. By modeling the excited states of the molecule, it is possible to predict the energies and efficiencies of these emissive processes. This is particularly relevant for anthracene (B1667546) derivatives, which are known for their interesting photophysical behaviors. mdpi.com The presence of the diacetate groups can influence the electronic structure and, consequently, the photophysical properties of the anthracene core.
| Property | Computational Method | Relevance to this compound |
| HOMO/LUMO Energies | DFT, ab initio methods | Determine the electron-donating and electron-accepting capabilities and influence electronic properties. |
| Electronic Transitions | Time-Dependent DFT (TD-DFT) | Predict the UV-Vis absorption spectrum and color of the compound. |
| Excited State Properties | TD-DFT, CASSCF, etc. | Elucidate the mechanisms of fluorescence and phosphorescence and predict emission wavelengths. |
Applications in Materials Science and Photochemistry
Supramolecular Chemistry and Self-Assembly
Anthracene (B1667546) and its derivatives are widely utilized as versatile components for creating functional molecules and molecular assemblies through both covalent and non-covalent bonds researchgate.netrsc.org. The inherent chemical and photophysical properties of the anthracene units can interact to produce desirable behaviors in these larger assemblies researchgate.netrsc.org.
The assembly of molecules into well-defined, stable superstructures without the formation of covalent bonds is a cornerstone of supramolecular chemistry. In the case of anthracene derivatives, these architectures are primarily governed by a combination of non-covalent interactions. For the related compound 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, crystallographic studies reveal the formation of a distinct supramolecular architecture in the solid state researchgate.netiucr.orgnih.govnih.gov. This self-assembly is driven by a combination of π–π stacking and weak intermolecular hydrogen bonds, which together dictate the packing of the molecules in the crystal lattice researchgate.netiucr.orgnih.govnih.gov. The interplay of these forces is crucial for developing nanostructures with predictable and tunable properties rsc.org.
Pi–π (π–π) stacking is a critical non-covalent interaction in the crystal engineering of aromatic compounds like anthracene derivatives. It involves the attractive, non-covalent interactions between aromatic rings. In the crystal structure of 9,10-Dioxo-9,10-dihydrothis compound, a three-dimensional supramolecular structure is formed, in part, due to π–π stacking between the parallel benzene (B151609) rings of adjacent molecules researchgate.netiucr.orgnih.gov. The measured centroid-to-centroid distance between these stacked rings is 3.883 (4) Å researchgate.netiucr.orgnih.govnih.gov. This interaction helps to organize the molecules into layered structures, which is a key element in the design of functional organic materials mdpi.com. The planar nature of the anthracene ring system facilitates this substantial π–π stacking, supporting the creation of multifaceted supramolecular assemblies researchgate.net.
Table 1: Crystallographic Data for 9,10-Dioxo-9,10-dihydrothis compound
| Parameter | Value |
| Chemical Formula | C₁₈H₁₂O₆ |
| Molecular Weight | 324.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.208 (7) |
| b (Å) | 9.730 (8) |
| c (Å) | 9.902 (8) |
| α (°) | 73.257 (16) |
| β (°) | 79.986 (14) |
| γ (°) | 80.770 (14) |
| Volume (ų) | 740.7 (10) |
| Data sourced from crystallographic studies. researchgate.netnih.gov |
Anthracene derivatives can serve as ligands for the construction of metallo-supramolecular coordination polymers. The acetate (B1210297) groups on this compound can be readily deprotected to form 1,4-dihydroxyanthraquinone researchgate.net. This resulting molecule can then be induced to self-assemble into metallo-supramolecular coordination polymers under specific conditions researchgate.net. The structural diversity of these polymers is often influenced by the choice of metal ions and counter-anions rsc.org. By using different metals and secondary ligands, a variety of coordination polymers with diverse structures and properties can be generated rsc.org.
The cavities and surfaces created by the self-assembly of anthracene derivatives can be used in host-guest chemistry. The deprotected form of the diacetate, 1,4-dihydroxyanthraquinone, shows good selectivity and binding affinity for planar aromatic guests, small organic molecules, and transitional metal ions researchgate.net. Supramolecular capsules and cages constructed from anthracene building blocks possess polyaromatic cavities capable of binding a wide range of guest molecules, from fullerenes to biomolecules nih.govresearchgate.net. The binding of a guest within the host's cavity is often a dynamic process that can be influenced by the size, shape, and chemical nature of both the host and the guest mdpi.com.
The panel-like shape and robust nature of anthracene make it an ideal building block for constructing larger, discrete molecular architectures with defined shapes, such as linear arrays, cycles, cages, and capsules researchgate.netrsc.org. These multi-anthracene assemblies can be formed through both covalent synthesis and non-covalent self-assembly strategies researchgate.netrsc.org. For example, bent anthracene dimers have been used as versatile components to create M₂L₄-type capsules through coordination with metal ions or micelle-type capsules via π-stacking and hydrophobic effects in water nih.gov. The resulting structures contain well-defined internal cavities that are central to their function in host-guest chemistry nih.govanu.edu.au.
Formation of Supramolecular Polymers (e.g., Double-Layer, Nanotubes)
Current scientific literature does not provide specific information on the formation of supramolecular polymers, such as double-layers or nanotubes, directly from this compound. Research has shown that related compounds, such as 1,4-dihydroxyanthraquinone (1,4-DHA), which can be formed by the deprotection of acetate groups from 9,10-dioxo-9,10-dihydrothis compound, can self-assemble to form metallo-supramolecular coordination polymers. nih.gov Additionally, other soluble anthracene derivatives have been demonstrated to self-assemble into nano-fibres through non-covalent molecular interactions like van der Waals forces and π-π stacking. researchgate.net However, direct evidence for the supramolecular polymerization of this compound into double-layer or nanotube structures is not presently available in published research.
Photophysical Phenomena and Optical Applications
The anthracene core of this compound serves as a fluorophore, making the compound and its derivatives subjects of interest in photophysical studies. The fluorescence of anthracene fluorophores can be influenced by various molecular interactions, leading to phenomena such as fluorescence quenching, energy transfer, and exciplex formation. These processes have significant implications for the development of optical sensors and other photonic devices.
Fluorescence Quenching Mechanisms of Anthracene Fluorophores
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For anthracene fluorophores, this can occur through several mechanisms, broadly categorized as dynamic (collisional) and static (complex formation) quenching. mdpi.comchalcogen.ro
Dynamic quenching occurs when an excited fluorophore collides with a quencher molecule in solution, leading to the non-radiative decay of the fluorophore to its ground state. mdpi.com This process is diffusion-controlled, and its efficiency is dependent on the concentration of the quencher. The relationship between the fluorescence intensity and the quencher concentration in dynamic quenching is described by the Stern-Volmer equation. chalcogen.ro Studies on anthracene and its derivatives have investigated various quenchers, including nitroaromatic compounds and aniline. chalcogen.roroyalsocietypublishing.org The quenching efficiency, represented by the Stern-Volmer constant (KSV), is influenced by the solvent polarity. For instance, the quenching of anthracene by allyl 2,4-dinitrophenyl ether shows higher efficiency in polar solvents like DMF and DMSO compared to less polar solvents like chloroform. chalcogen.ro The temperature also plays a crucial role; in dynamic quenching, an increase in temperature generally leads to a higher quenching rate constant due to increased diffusion and collision frequency. chalcogen.rolibretexts.org
Table 1: Stern-Volmer Constants for Dynamic Quenching of Anthracene by Various Quenchers
| Quencher | Solvent | KSV (M-1) | Reference |
|---|---|---|---|
| Allyl 2,4-dinitrophenyl ether | DMF | 1409.8 | chalcogen.ro |
| Allyl 2,4-dinitrophenyl ether | DMSO | 1301.4 | chalcogen.ro |
| Allyl 2,4-dinitrophenyl ether | Chloroform | 766.5 | chalcogen.ro |
| Aniline | Cyclohexane | 4.534 | royalsocietypublishing.org |
| Aniline | Ethanenitrile | 10.204 | royalsocietypublishing.org |
Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. mdpi.com This complex alters the absorption characteristics of the fluorophore, and upon excitation, it instantaneously returns to the ground state without emitting a photon. Unlike dynamic quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged in the presence of the quencher. libretexts.org The formation of this ground-state complex is often characterized by a positive deviation from linearity in the Stern-Volmer plots, especially at high quencher concentrations. chalcogen.roresearchgate.net This deviation suggests that both static and dynamic quenching mechanisms may be occurring simultaneously. researchgate.net The sphere of action model is often used to analyze such cases, where it is assumed that if a quencher molecule is within a certain volume (the sphere of action) around the fluorophore at the moment of excitation, quenching is instantaneous. chalcogen.roroyalsocietypublishing.org In contrast to dynamic quenching, an increase in temperature is likely to decrease the stability of the ground-state complex, leading to lower static quenching constants. chalcogen.rolibretexts.org
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers its energy to a nearby acceptor molecule through dipole-dipole coupling. rsc.orgnih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically in the range of 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption spectra, and the relative orientation of their transition dipoles. rsc.org In anthracene systems, FRET can be observed where an anthracene derivative acts as the donor and another chromophore as the acceptor. For example, FRET has been demonstrated in systems where anthracene is the donor and tetracene is the acceptor. rsc.org The process leads to quenching of the donor's fluorescence and a simultaneous sensitized emission from the acceptor. rsc.org The efficiency of FRET can be enhanced by the presence of metal nanoparticles, a phenomenon known as metal-enhanced FRET (ME-FRET). rsc.org
An exciplex is an excited-state complex formed between two different molecules, one in an excited state and the other in its ground state. vlabs.ac.in In the context of anthracene photophysics, an exciplex can form between an excited anthracene molecule and a suitable ground-state molecule, such as N,N-diethylamine. vlabs.ac.in The formation of an exciplex introduces a new, red-shifted emission band in the fluorescence spectrum, which is typically broad and structureless. vlabs.ac.innih.gov This phenomenon serves as a fluorescence quenching pathway for the monomeric anthracene emission. vlabs.ac.in The stability and emission characteristics of the exciplex are often dependent on the polarity of the solvent. vlabs.ac.in The formation of an exciplex can be a competing process with other deactivation pathways, and its study provides insights into the charge-transfer interactions in the excited state. nsf.gov The quantum yield of exciplex emission is often lower than that of the parent fluorophore. researchgate.net
Table 2: Photophysical Data of an Anthracene-Based Cyclophane and its Catenane Exhibiting Exciplex Formation in MeCN
| Compound | Emission Peak (nm) | Fluorescence Quantum Yield (ΦF) | Emission Lifetime (τs) (ns) | Reference |
|---|---|---|---|---|
| Cyclophane | ~562 | 3.6% | 3 | |
| Catenane (Exciplex) | 650 | 0.5% | 14 |
Development of Optode Sensors and Molecular Probes based on Fluorescence
The intense fluorescence of the anthracene scaffold makes it an excellent fluorophore for the design of optical sensors (optodes) and molecular probes. Anthracene's chemical stability, high quantum yield, and the possibility for straightforward chemical modification allow for the creation of sensors that can detect a wide range of analytes with high sensitivity and selectivity. nih.gov These sensors typically operate via a "turn-on" or "turn-off" mechanism, where the fluorescence is either initiated or quenched upon binding with the target analyte. mdpi.com
Researchers have successfully developed anthracene-based fluorescent probes for various targets:
Metal Ions: A probe integrating a thiophene moiety with an anthracene base was developed for the selective and sensitive detection of Chromium (III) ions in an aqueous medium. nih.gov This sensor exhibited a "turn-on" fluorescence response with a low detection limit of 0.4 μM and a rapid response time of less than a minute. nih.gov Similarly, a dipyridylamine-based receptor containing anthracene was synthesized for the sequential recognition of Zn²⁺ and Cu²⁺ ions. seoultech.ac.kr
Nitroaromatics: An anthracene-based chalcone was synthesized that exhibits aggregation-induced emission, making it a useful fluorescent aggregate for sensing electron-deficient molecules like picric acid and 2,4-dinitrophenol in aqueous solutions. nih.gov This research highlights the potential for developing test strips for the naked-eye detection of explosives. nih.gov
Mitochondrial Hypochlorite: A fluorescent probe, mito-ACS, was designed using an anthracene carboxamide fluorophore to detect mitochondrial hypochlorite (ClO⁻) in living cells. mdpi.com This probe demonstrated high selectivity, sensitivity, and excellent resistance to photobleaching, which is crucial for bioimaging applications. mdpi.com
The following table summarizes the performance of several reported anthracene-based fluorescent sensors.
| Sensor Base | Target Analyte | Detection Mechanism | Detection Limit | Reference |
| Anthracene-Thiophene Schiff Base | Chromium (III) | "Turn-on" Fluorescence | 0.4 µM | nih.gov |
| Anthracene-based Chalcone | Picric Acid (PA) | Fluorescence Quenching | Not specified | nih.gov |
| Anthracene-Dipyridylamine | Zinc (II) | "Off-on" Fluorescence | Not specified | seoultech.ac.kr |
| Anthracene Carboxamide | Hypochlorite (ClO⁻) | Fluorescence Enhancement | Not specified | mdpi.com |
| Dithioacetal-Anthracene | Mercury (II) | "Turn-off" and "Turn-on" | 4.8 x 10⁻⁸ mol/L | mdpi.com |
Inclusion Complexation with Macrocycles (e.g., Cyclodextrins) for Photophysical Control
The photophysical properties of anthracene derivatives can be precisely controlled by encapsulating them within the hydrophobic cavities of macrocyclic hosts, such as cyclodextrins (CDs). nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can form non-covalent inclusion complexes with suitable guest molecules, including aromatic compounds like anthracene. nih.govnih.gov
This encapsulation significantly alters the microenvironment of the anthracene moiety, leading to distinct changes in its behavior:
Solubility and Stability: Encapsulation in CDs can enhance the water solubility and stability of hydrophobic anthracene derivatives. nih.gov
Photophysical Modulation: The formation of an inclusion complex restricts the rotational and vibrational freedom of the anthracene guest, which can modify its fluorescence lifetime, emission, and quantum yield. nih.gov
Excimer Formation: When two anthracene moieties are brought into close proximity, they can form an excited-state dimer, or "excimer," which exhibits a characteristic, red-shifted, and broad fluorescence band. Cyclodextrin derivatives specifically designed to hold two anthracene groups have been synthesized to study this phenomenon. acs.org These systems show a thermal equilibrium between an intramolecularly interacting "closed" state and a less-interacting "open" state in aqueous solution, resulting in temperature-dependent absorption changes and characteristic excimer emission. acs.org The excitation spectra for the monomer and excimer fluorescence in these complexes are distinctly different, corresponding to the open and closed forms, respectively. acs.org
This ability to control the spatial arrangement of anthracene fluorophores through complexation with cyclodextrins is a powerful tool for creating advanced materials with tunable luminescent properties. acs.org
Catalysis and Industrial Process Enhancement
The anthracene framework is not only a target for synthesis but also a component in the development of catalytic systems for industrial processes.
Design and Evaluation of Catalysts Incorporating Anthracene Moieties
The synthesis of complex anthracene scaffolds itself relies heavily on transition metal catalysis. nih.gov Furthermore, anthracene and its derivatives are used as substrates in catalytic reactions to produce valuable industrial chemicals.
Synthesis of Anthracene Scaffolds: Methodologies using transition metal catalysts such as palladium, zinc, nickel, cobalt, and indium have been developed for the efficient and selective synthesis of substituted anthracenes through processes like cross-coupling and C-H activation. nih.govfrontiersin.org These catalytic methods are crucial for creating the diverse anthracene derivatives used in materials science. frontiersin.org
Catalytic Hydrogenation: Anthracene is often used as a model compound to test the efficiency of catalytic systems. For instance, binary composite catalysts like Fe-Co supported on zeolites (CaA and ZSM-5) have been shown to be effective for the catalytic hydrogenation of anthracene. mdpi.com At 400°C, these catalysts achieved anthracene conversion rates of approximately 87-91%. mdpi.com
Catalytic Oxidation: The selective oxidation of anthracene to 9,10-anthraquinone is a vital industrial process, as anthraquinone (B42736) is a key intermediate for dyes and the production of hydrogen peroxide. researchgate.net Vanadium oxide supported on silica (V₂O₅/SiO₂) has been reported as an effective catalyst for this reaction, achieving yields of up to 90% of 9,10-anthraquinone. researchgate.net
Applications in Olefin Metathesis and Controlled Polymerization
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, widely used in both organic synthesis and polymer science. tamu.edubeilstein-journals.org The reaction, catalyzed by metal carbene complexes like the Grubbs' catalyst, involves the redistribution of bonds between two olefins. tcichemicals.comlibretexts.org Common applications in polymer chemistry include Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) polymerization. libretexts.org
While anthracene is not typically a direct component of the catalyst itself, it has been identified as a promising scaffold for the design of photoinitiators for polymerization. researchgate.net Photoinitiators are compounds that, upon absorbing light, generate reactive species (radicals or cations) that initiate polymerization. The strong absorption and photochemical reactivity of the anthracene core make its derivatives suitable candidates for developing photoinitiators that can be activated by visible light, aligning with the trend of using energy-saving light sources like LEDs in polymerization processes. researchgate.net
Catalytic Performance in Organic Synthesis
The performance of catalysts in organic synthesis is often evaluated by their efficiency, selectivity, and sustainability. frontiersin.org In the context of anthracene, transition metal-catalyzed reactions have revolutionized the synthesis of its derivatives. nih.gov
Cross-Coupling Reactions: Palladium and nickel catalysts are particularly effective in constructing complex anthracene-based structures with high yields and selectivity. frontiersin.org The use of specific ligands, such as phosphines and N-heterocyclic carbenes (NHCs), can further enhance catalyst stability and activity. frontiersin.org
One-Pot Reactions: Catalysts like zinc bromide (ZnBr₂) and indium chloride (InCl₃) have been used for efficient, one-pot syntheses of anthracene derivatives from readily available starting materials. nih.gov Optimizing factors such as catalyst concentration and the choice of solvent are key to maximizing yields in these reactions. nih.govfrontiersin.org
The development of these catalytic systems provides access to a vast library of structurally diverse anthracene compounds, enabling the exploration of their functional potential in various applications. nih.gov
The table below summarizes various catalytic systems used in the synthesis and transformation of anthracene.
| Catalyst System | Reaction Type | Product/Application | Reference |
| Palladium/Nickel Complexes | Cross-Coupling | Complex substituted anthracenes | frontiersin.org |
| Fe-Co/Zeolite | Hydrogenation | Hydrogenated anthracene derivatives | mdpi.com |
| V₂O₅/SiO₂ | Selective Oxidation | 9,10-Anthraquinone | researchgate.net |
| InCl₃ / ZnBr₂ | One-Pot Annulation | Substituted anthracenes | nih.gov |
Organic Electronics and Optoelectronics
Anthracene and its derivatives are a cornerstone class of materials in the field of organic electronics due to their excellent electronic properties, thermal stability, and strong fluorescence. frontiersin.orgrsc.org The planar structure of anthracene facilitates effective π-π stacking, which is crucial for charge transport in electronic devices. frontiersin.org These properties make them highly suitable for a range of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Phototransistors (OPTs). rsc.orgresearchgate.net
Key applications and performance metrics include:
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are widely used as blue light-emitting materials, which remains a challenge in OLED technology. acs.org They are also employed as hole-transporting and electron-blocking layers. rsc.org For example, a green doped OLED using 2,3;6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN) as the hole-transporting layer achieved a high current efficiency of 25.6 cd A⁻¹ with an external quantum efficiency of 7.05%. rsc.org
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of some anthracene derivatives makes them excellent p-type semiconductors for OFETs. A derivative named EOPPA, designed with an asymmetric alkyl chain, exhibited good solubility and thermal stability, with thin-film transistors showing mobilities higher than 0.18 cm² V⁻¹ s⁻¹. researchgate.net Another liquid crystal material based on 2-(4-octyloxyphenyl)anthracene (AntPh-OC8) demonstrated an even higher hole mobility of up to 2.59 cm² V⁻¹ s⁻¹. rsc.org
Multifunctional Materials: Researchers are designing multifunctional materials that combine the high charge transport of liquid crystals with the strong fluorescence of an anthracene core. rsc.org These materials show promise for integrated devices like organic light-emitting transistors (OLETs). rsc.org For instance, AntPh-OC8 and a related compound, AntPh-C8, were synthesized and shown to have high photoluminescence quantum yields (40.9% and 37.6%, respectively) and efficient photoresponsive characteristics in OPTs. rsc.org
The performance of several anthracene derivatives in optoelectronic devices is highlighted in the table below.
| Anthracene Derivative | Device Type | Key Performance Metric | Reference |
| TMOADN | OLED (Hole Transport Layer) | Current Efficiency: 25.6 cd A⁻¹ | rsc.org |
| AntPh-OC8 | OLED | Current Efficiency: 1.82 cd A⁻¹ | rsc.org |
| AntPh-OC8 | OFET | Hole Mobility: up to 2.59 cm² V⁻¹ s⁻¹ | rsc.org |
| EOPPA | OFET | Hole Mobility: > 0.18 cm² V⁻¹ s⁻¹ | researchgate.net |
Future Research Directions and Outlook
Unexplored Reactivity and Novel Synthetic Pathways
The reactivity of the anthracene (B1667546) core is well-documented, particularly its propensity to undergo [4+2] cycloaddition reactions at the 9 and 10 positions. However, the influence of the 1,4-diacetate substituents on this inherent reactivity is an area ripe for investigation. Future research should explore how these electron-withdrawing acetate (B1210297) groups modulate the electron density of the terminal rings, potentially altering the regioselectivity of Diels-Alder reactions. researchgate.net This could lead to atypical functionalization at the terminal rings, a formidable challenge in anthracene chemistry. nbinno.com
Furthermore, the development of novel synthetic pathways to access a wider range of functionalized Anthracene-1,4-diyl diacetate derivatives is a critical research direction. While methods for the synthesis of related anthracene-1,4-diones are established, direct and selective functionalization of the diacetate itself remains largely unexplored. nih.gov Future synthetic strategies could focus on:
Late-stage C-H functionalization: Exploring modern catalytic methods to directly introduce functional groups onto the aromatic core, avoiding multi-step sequences.
Metal-catalyzed cross-coupling reactions: Utilizing the existing acetate groups as directing groups or leveraging other positions on the anthracene scaffold for the introduction of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org
Photochemical transformations: Investigating the photochemical reactivity of this compound, including photodimerization and reactions with singlet oxygen, to generate novel molecular architectures. mdpi.com
These explorations will not only expand the chemical space of accessible derivatives but also provide deeper insights into the fundamental reactivity of substituted anthracenes.
Advanced Characterization of Transient Species and Reaction Intermediates
Understanding the mechanisms of chemical reactions involving this compound necessitates the detection and characterization of fleeting transient species and reaction intermediates. The application of advanced spectroscopic techniques will be paramount in elucidating these short-lived entities.
Future research in this area should employ time-resolved spectroscopic methods, such as:
Transient Absorption Spectroscopy: This technique can be used to monitor the formation and decay of excited states and radical ions generated during photochemical reactions of anthracene derivatives. researchgate.netepa.gov By studying the transient absorption spectra of this compound, researchers can gain insights into its photoionization processes and the lifetimes of its excited states.
Cryogenic Ion IR Predissociation Spectroscopy: This powerful method allows for the structural identification of reaction intermediates that are mass-selected and trapped at very low temperatures. This has been successfully applied to identify radical isomerization products of anthracene cations. acs.org
By combining these experimental techniques with computational studies, a detailed picture of the reaction pathways can be constructed, enabling a more rational design of synthetic routes and a deeper understanding of the compound's photochemical behavior.
Further Development of Computational Models for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. For this compound, the development of robust computational models can accelerate the discovery of its potential applications.
Future research should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the factors controlling the reactivity of the anthracene core in the presence of the diacetate groups, particularly for cycloaddition reactions. nih.gov These studies can predict activation energies and elucidate the electronic and steric effects of the substituents.
Machine Learning (ML) Models: The growing field of machine learning in chemistry presents an opportunity to develop predictive models for the site selectivity of reactions on the anthracene scaffold. mit.edursc.orgchemrxiv.org By training ML algorithms on large datasets of aromatic C-H functionalization reactions, it may be possible to accurately predict the most likely positions for electrophilic or nucleophilic attack on this compound and its derivatives. acs.org
Quantum Mechanics/Machine Learning (QM/ML) Hybrid Approaches: Combining the accuracy of quantum mechanics with the speed of machine learning can provide a powerful tool for predicting reaction feasibility and selectivity for complex aromatic molecules. chemrxiv.org
These computational approaches will not only rationalize experimental observations but also enable the in silico design of novel derivatives with tailored reactivity and properties.
Tailoring this compound for Next-Generation Materials
The unique photophysical properties of the anthracene core make its derivatives promising candidates for a variety of advanced materials. rroij.comnih.gov The specific 1,4-diacetate substitution pattern of the target compound offers a handle for tuning these properties and incorporating the molecule into novel material architectures.
Future research in this area should explore:
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are known for their applications in OLEDs. researchgate.netmdpi.com The electron-withdrawing nature of the acetate groups in this compound could influence the HOMO-LUMO energy levels, potentially leading to materials with desirable blue emission characteristics. researchgate.net
Organic Field-Effect Transistors (OFETs): The planar structure of the anthracene core is advantageous for charge transport in OFETs. rsc.org By modifying the acetate groups or introducing other substituents, the molecular packing in the solid state can be controlled, which is a key determinant of charge mobility.
Fluorescent Sensors: The fluorescence of anthracene derivatives is often sensitive to their local environment. This property can be exploited to develop chemosensors for the detection of various analytes. The 1,4-diacetate groups provide sites for further functionalization to introduce specific recognition moieties.
A systematic investigation into the structure-property relationships of this compound derivatives will be crucial for unlocking their full potential in these next-generation materials.
Integration into Multifunctional Advanced Materials Systems
Beyond single-component materials, there is a growing interest in the development of multifunctional systems where different molecular components work in synergy. The unique properties of this compound make it an attractive building block for such integrated systems.
Future research directions include:
Liquid Crystalline Materials: Combining the anthracene core with liquid crystal-forming moieties can lead to materials with both strong fluorescence and effective charge transport, which are highly desirable for integrated optoelectronic devices like organic light-emitting transistors (OLETs). rsc.org
Metal-Organic Frameworks (MOFs): The carboxylate groups, which can be readily obtained by hydrolysis of the diacetate, can serve as linkers for the construction of luminescent MOFs. mdpi.com These materials have potential applications in sensing, catalysis, and gas storage.
Supramolecular Assemblies: The planar aromatic surface of this compound can participate in π-π stacking interactions, driving the formation of well-ordered supramolecular structures with emergent properties.
By strategically designing and synthesizing derivatives of this compound, it will be possible to integrate them into complex, multifunctional systems with tailored optical, electronic, and chemical properties for a wide range of advanced applications.
Q & A
Q. What are the common synthetic routes for Anthracene-1,4-diyl diacetate, and how are reaction conditions optimized?
this compound is synthesized via a multi-step process starting from 1,4-dihydroxyanthraquinone. Key steps include:
- Methylation : Introduction of methoxy groups under basic conditions.
- Reduction : Conversion of quinone to hydroquinone derivatives using reducing agents.
- Acylation : Acetylation of hydroxyl groups with acetic anhydride or acetyl chloride to form the diacetate.
Optimization involves adjusting stoichiometry (e.g., excess acetylating agents), reaction temperature (typically 50–80°C), and catalysts (e.g., pyridine for acylation). Purity is monitored via thin-layer chromatography (TLC) and confirmed by NMR .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- NMR Spectroscopy : H and C NMR identify acetyl groups (δ ~2.3 ppm for CH, 168–170 ppm for carbonyl) and aromatic protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 280.278 for intermediates).
- Gas Chromatography (GC) : Used for monitoring reaction progress and quantifying yields when coupled with internal standards (e.g., dodecane) .
Advanced Research Questions
Q. How do different catalysts influence the yield and selectivity in cross-metathesis reactions involving Anthracene-derived substrates?
Catalysts play a critical role in olefin metathesis. For example:
- Schiff base Ru catalysts (e.g., [Ru]-7) : Increase cross-metathesis selectivity (up to 67%) and suppress self-metathesis by enhancing steric bulk. Yields improve with higher catalyst loadings (1.0–1.5 mol %) .
- N-heterocyclic carbene (NHC) Ru catalysts : Improve thermal stability but require chemical activation (e.g., phenylsilane additives).
Data from Table 2 () shows that 1.5 mol % [Ru]-7 achieves 94% conversion of methyl oleate and 66% yield of cross-metathesis products.
Q. What strategies resolve contradictions in catalytic efficiency between Schiff base and N-heterocyclic carbene ligands?
Contradictions arise from ligand steric effects and activation requirements:
- Steric hindrance : Bulky Schiff base ligands (e.g., isopropyl-substituted) enhance selectivity by preventing undesired side reactions, whereas NHC ligands require additives like PhSiCl for activation .
- Reaction conditions : Higher temperatures (50°C) favor cross-metathesis with Schiff base catalysts, while NHC systems perform better at lower loads but require extended reaction times.
Q. What methodologies evaluate the cytotoxic activity of aminoanthraquinones derived from this compound?
- MTT Assay : Measures cell viability via mitochondrial activity. Derivatives like 2-(butylamino)anthracene-1,4-dione show IC values of 1.1–13.0 µg/mL against MCF-7 and Hep-G2 cells .
- DNA Intercalation Studies : Fluorescence quenching and gel electrophoresis assess binding affinity to DNA, correlating with cytotoxic potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
